4-Iodo-1-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of an iodine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties and reactivity, making it valuable in various chemical synthesis and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 4-iodoanisole and trifluoromethylating agents.
Reaction Conditions: One common method involves the trifluoromethylation of 4-iodoanisole using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced catalysts and reaction optimization techniques can enhance the efficiency and yield of the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield dehalogenated products.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzene derivatives.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
4-Iodo-1-methoxy-2-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the trifluoromethyl group and the iodine atom. This activation facilitates nucleophilic substitution and coupling reactions. The methoxy group can also participate in resonance stabilization, further enhancing the reactivity of the compound.
Comparison with Similar Compounds
4-Iodo-1-methoxybenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-Iodo-2-(trifluoromethyl)benzene: Lacks the methoxy group, affecting its chemical properties and reactivity.
4-Iodo-1-methyl-2-(trifluoromethyl)benzene: Contains a methyl group instead of a methoxy group, leading to variations in its chemical behavior.
Uniqueness: 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is unique due to the combined presence of the iodine, methoxy, and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects enhance its reactivity in various chemical transformations and make it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-iodo-1-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOYILYRUHMJGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700102 |
Source
|
Record name | 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261761-96-9 |
Source
|
Record name | 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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